1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887814
InChI: InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16)
SMILES:
Molecular Formula: C12H10IN5
Molecular Weight: 351.15 g/mol

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15887814

Molecular Formula: C12H10IN5

Molecular Weight: 351.15 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C12H10IN5
Molecular Weight 351.15 g/mol
IUPAC Name 1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16)
Standard InChI Key RSCWXLYIGRGGGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-Benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a nitrogen-rich heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1, an iodine atom at position 3, and an amine group at position 4. Key molecular descriptors include:

PropertyValue
IUPAC Name1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC₁₂H₁₀IN₅
Molecular Weight351.15 g/mol
CAS Registry Number1638759-97-3
Canonical SMILESC1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N
InChI KeyRSCWXLYIGRGGGA-UHFFFAOYSA-N

The compound’s structure has been validated via NMR and mass spectrometry, with PubChem CID 130759259 providing a comprehensive 3D conformational model .

Physicochemical Properties

The iodine substituent confers notable electrophilicity, enhancing interactions with kinase ATP-binding pockets. Computational models predict moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA), critical for synthetic applications .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions, typically starting from pyrazolo[3,4-d]pyrimidine precursors. A representative protocol involves:

  • Nucleophilic Substitution: Reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C under inert atmosphere .

  • Purification: Column chromatography (DCM/EtOAc, 1:1) followed by trituration with methanol yields the pure compound .

Reaction Optimization

Key parameters influencing yield and purity include:

ConditionOptimization Outcome
SolventDMF > DMA > NMP
BaseCs₂CO₃ (yield 10%) > K₂CO₃ (yield 26.9%)
Temperature80–100°C
Reaction Time10–16 hours

Notably, potassium carbonate in DMA at 100°C for 10 hours achieves the highest reported yield (26.9%) .

Mechanism of Action

Cyclin-Dependent Kinase Inhibition

The compound acts as a competitive ATP-binding site inhibitor of CDKs, particularly CDK2. Structural studies reveal that the iodine atom at position 3 forms halogen bonds with kinase hinge residues (e.g., Glu81 and Leu83), while the benzyl group occupies a hydrophobic pocket, enhancing binding affinity.

Biochemical Efficacy

In vitro assays demonstrate potent inhibition of CDK2/cyclin E complexes, with IC₅₀ values ranging from 0.21 to 0.53 μM. This activity correlates with G₁/S phase cell cycle arrest in cancer cell lines, inducing apoptosis via p53-independent pathways.

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural analogs modifying the benzyl group (e.g., 1-methyl and 1-cyclopropyl derivatives) are under investigation to enhance pharmacokinetic properties. Preliminary data suggest improved oral bioavailability in rodent models .

Drug Delivery Systems

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have achieved 80% encapsulation efficiency, enabling sustained release over 72 hours in vitro .

SupplierCatalog NumberPurity
BOC SciencesBB01204697%
Ambeed151266-23-895%
AChemBlockACL-102498%

Regulatory Considerations

Currently designated for research use only, with no clinical trials reported. Regulatory submissions for Investigational New Drug (IND) status are anticipated by Q4 2026 .

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